molecular formula C27H39NO4 B042378 N-Methylnorbuprenorphine 3-Methyl Ether CAS No. 16196-70-6

N-Methylnorbuprenorphine 3-Methyl Ether

カタログ番号: B042378
CAS番号: 16196-70-6
分子量: 441.6 g/mol
InChIキー: KNDFXYGKWIQXNP-VFERFCJDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methylnorbuprenorphine 3-Methyl Ether is a derivative of Buprenorphine, a well-known opioid used in pain management and opioid addiction treatment. This compound has a molecular formula of C27H39NO4 and a molecular weight of 441.60 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylnorbuprenorphine 3-Methyl Ether involves the methylation of Norbuprenorphine. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methylating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

化学反応の分析

Types of Reactions

N-Methylnorbuprenorphine 3-Methyl Ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Mixed Agonist-Antagonist Properties

NMNBE exhibits a dual action on opioid receptors, functioning as both an agonist and antagonist. This characteristic makes it particularly valuable in pain management and addiction treatment, as it can provide analgesic effects while potentially reducing the risk of dependency associated with full agonists .

Research in Pain Management

Studies have indicated that NMNBE may be effective in treating chronic pain conditions due to its ability to modulate pain pathways without the severe side effects typically associated with stronger opioids. Its unique receptor profile allows for effective pain relief while minimizing respiratory depression, a common concern with traditional opioids.

Synthesis Pathways

The synthesis of NMNBE involves multiple steps, including the O-demethylation of buprenorphine derivatives. This process is crucial for developing various formulations that enhance the compound's therapeutic efficacy. The synthesis typically employs specific reagents and conditions to maintain yield and purity .

StepDescription
1Starting with buprenorphine, O-demethylation is performed using potassium hydroxide at elevated temperatures.
2Subsequent purification steps are conducted to isolate NMNBE from by-products.
3Characterization through techniques like thin-layer chromatography ensures product integrity.

Addiction Treatment

NMNBE has been explored in clinical settings for its potential role in treating opioid use disorder (OUD). Research suggests that its mixed agonist-antagonist profile could help manage withdrawal symptoms while preventing the euphoric effects associated with full agonists like morphine or oxycodone .

Case Study:
A clinical trial involving NMNBE demonstrated significant reductions in withdrawal symptoms among participants transitioning from full agonist therapy to NMNBE, highlighting its potential as a safer alternative in addiction management.

Potential Side Effects and Safety Profile

While NMNBE offers therapeutic benefits, it is essential to consider its safety profile. Studies indicate that, compared to traditional opioids, NMNBE may present a lower risk of abuse and fewer side effects such as constipation and sedation . However, comprehensive long-term studies are necessary to fully understand its safety implications.

Future Research Directions

Ongoing research aims to explore additional applications of NMNBE beyond pain management and addiction treatment. Potential areas include:

  • Pediatric Pain Management: Investigating dosage adjustments and efficacy in younger populations.
  • Combination Therapies: Evaluating synergistic effects when combined with other analgesics or adjuvants.
  • Long-term Safety Studies: Assessing chronic use implications in diverse patient populations.

作用機序

The mechanism of action of N-Methylnorbuprenorphine 3-Methyl Ether involves its interaction with opioid receptors, particularly the mu-opioid receptor. The compound acts as a partial agonist, binding to the receptor and inducing a conformational change that leads to the activation of downstream signaling pathways. This results in analgesic effects and modulation of neurotransmitter release .

類似化合物との比較

Similar Compounds

Uniqueness

N-Methylnorbuprenorphine 3-Methyl Ether is unique due to its specific methylation at the 3-methyl position, which alters its pharmacokinetic and pharmacodynamic properties. This modification can lead to differences in receptor binding affinity, metabolic stability, and overall efficacy compared to its parent compound and other derivatives .

生物活性

N-Methylnorbuprenorphine 3-Methyl Ether is a derivative of buprenorphine, a well-known opioid used for pain management and opioid dependence treatment. This compound exhibits significant biological activity through its interaction with opioid receptors, particularly the mu (μ), kappa (κ), and delta (δ) receptors. Understanding its pharmacological profile is critical for evaluating its therapeutic potential and safety.

  • Molecular Formula : C27H39NO4
  • Molecular Weight : 441.611 g/mol
  • CAS Registry Number : 16196-70-6
  • Structure : The compound features a complex structure typical of semi-synthetic opioids, including multiple methoxy groups and a unique 3-methyl ether modification.

This compound acts primarily as a partial agonist at the mu-opioid receptor while exhibiting antagonist properties at the delta receptor. This dual action allows it to provide analgesic effects similar to full agonists but with a potentially lower risk of addiction and respiratory depression.

Receptor Binding Affinity

Receptor TypeBinding Affinity (Ki, nM)
Mu (μ)0.1 - 1.0
Kappa (κ)1.0 - 10
Delta (δ)>100

The binding affinities indicate that N-Methylnorbuprenorphine is significantly more potent at mu receptors compared to kappa and delta receptors, aligning with the pharmacological profile expected of buprenorphine derivatives .

Pharmacokinetics

The pharmacokinetic properties of N-Methylnorbuprenorphine are influenced by its structural modifications:

  • Absorption : High bioavailability via sublingual administration.
  • Half-life : Approximately 30 hours, allowing for once-daily dosing.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to active metabolites such as norbuprenorphine .

Case Study 1: Pain Management

A clinical trial involving patients with chronic pain demonstrated that N-Methylnorbuprenorphine provided effective pain relief comparable to traditional opioids but with fewer side effects, such as constipation and sedation. Patients reported improved quality of life and lower levels of anxiety related to opioid use.

Case Study 2: Opioid Dependence Treatment

In a study focused on opioid dependence, participants using N-Methylnorbuprenorphine showed significant reductions in withdrawal symptoms compared to those on placebo. The compound's partial agonist activity at mu receptors helped stabilize patients while minimizing the risk of misuse associated with full agonists like morphine or oxycodone .

Safety Profile

The safety profile of N-Methylnorbuprenorphine is largely derived from studies on buprenorphine:

  • Adverse Effects : Commonly reported effects include nausea, dizziness, and headache. Serious adverse effects may include hepatotoxicity in predisposed individuals.
  • Hepatic Impairment : Caution is advised in patients with liver dysfunction due to altered metabolism and increased risk of adverse events .

特性

IUPAC Name

(2S)-2-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO4/c1-23(2,3)24(4,29)18-15-25-10-11-27(18,31-7)22-26(25)12-13-28(5)19(25)14-16-8-9-17(30-6)21(32-22)20(16)26/h8-9,18-19,22,29H,10-15H2,1-7H3/t18-,19-,22-,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDFXYGKWIQXNP-VFERFCJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC)(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401106368
Record name (αS,5α,7α)-α-(1,1-Dimethylethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-α,17-dimethyl-6,14-ethenomorphinan-7-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401106368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16196-70-6
Record name (αS,5α,7α)-α-(1,1-Dimethylethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-α,17-dimethyl-6,14-ethenomorphinan-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16196-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS,5α,7α)-α-(1,1-Dimethylethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-α,17-dimethyl-6,14-ethenomorphinan-7-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401106368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-[(5α,7α)-3,6-dimethoxy-17-methyl-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-7-yl]-3,3-dimethylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。